molecular formula C17H29N4O7P2S+ B1236075 3-Methyl-1-hydroxybutylthiamine diphosphate

3-Methyl-1-hydroxybutylthiamine diphosphate

Cat. No. B1236075
M. Wt: 495.4 g/mol
InChI Key: FNWPWAAIDUNOEO-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-hydroxybutylthiamine diphosphate is a thiamine phosphate and a 1,3-thiazolium cation.

Scientific Research Applications

Biosynthetic Pathway Studies

  • Isoprenoid Biosynthesis via the Methylerythritol Phosphate Pathway : Wolff et al. (2002) demonstrated that 2-C-Methyl-D-erythritol cyclodiphosphate converts into (E)-4-hydroxy-3-methylbut-2-enyl diphosphate in a cell-free system from Escherichia coli, representing a crucial intermediate in the MEP pathway for isoprenoid biosynthesis (Wolff et al., 2002).

Plant Hormone Research

  • Precursor of Plant Hormone Zeatin : Raschke et al. (2005) explored the synthesis of a key intermediate, 4-hydroxy-3-methylbut-2-enyl diphosphate, a precursor of the plant hormone zeatin. This study developed a cell-free system for synthesizing this intermediate, crucial for biosynthetic studies in plants (Raschke et al., 2005).

Thiamin Biosynthesis

  • Thiamin Biosynthesis in Plants : Godoi et al. (2006) investigated the structure of the THI1 enzyme from Arabidopsis thaliana, which plays a role in thiamin pyrophosphate synthesis. This study provided insights into thiamin biosynthesis in eukaryotes, an essential coenzyme in energy production (Godoi et al., 2006).

Enzyme Activity Research

  • Function of 4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase : Ma et al. (2017) studied the overexpression and suppression of Artemisia annua 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase 1 gene (AaHDR1). This enzyme catalyzes the last step of the MEP pathway, synthesizing key terpenoids, including artemisinin (Ma et al., 2017).

Metabolite Analysis

  • Simultaneous Determination of Thiamine-diphosphate and Pyridoxal-5’phosphate : Puts et al. (2015) developed a method for simultaneous determination of underivatized thiamine-diphosphate and pyridoxal-5’phosphate in whole blood. This method is crucial for diagnosing potential deficiencies of these vital micronutrients (Puts et al., 2015).

Radical Scavenging Activities

  • Radical-Scavenging Activities : Okai et al. (2006) discovered that thiamin and thiamin diphosphate exhibit various radical-scavenging activities, suggesting their potential role as antioxidants in cell-free and cellular systems (Okai et al., 2006).

properties

Molecular Formula

C17H29N4O7P2S+

Molecular Weight

495.4 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1-hydroxy-3-methylbutyl)-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl-phosphonooxyphosphinic acid

InChI

InChI=1S/C17H28N4O7P2S/c1-10(2)7-14(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)15(31-17)5-6-29(23,24)28-30(25,26)27/h8,10,14,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1

InChI Key

FNWPWAAIDUNOEO-UHFFFAOYSA-O

SMILES

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CC(C)C)O)CCP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)C(CC(C)C)O)CCP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1-hydroxybutylthiamine diphosphate
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3-Methyl-1-hydroxybutylthiamine diphosphate
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3-Methyl-1-hydroxybutylthiamine diphosphate
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3-Methyl-1-hydroxybutylthiamine diphosphate
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3-Methyl-1-hydroxybutylthiamine diphosphate
Reactant of Route 6
3-Methyl-1-hydroxybutylthiamine diphosphate

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